molecular formula C19H21NO4 B2727451 2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 1821457-45-7

2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2727451
CAS No.: 1821457-45-7
M. Wt: 327.38
InChI Key: SNSAJBQOBGWGMW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one features a fused tetracyclic core comprising a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold. Key substituents include:

  • A 3-hydroxy group at position 2.
  • A 4-methyl group at position 3.
  • A (2E)-3-(dimethylamino)prop-2-enoyl moiety at position 2.

The tetrahydro ring system enhances lipophilicity and conformational rigidity compared to non-hydrogenated chromenones.

Properties

IUPAC Name

2-[(E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-11-17(22)15(16(21)8-9-20(2)3)10-14-12-6-4-5-7-13(12)19(23)24-18(11)14/h8-10,22H,4-7H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSAJBQOBGWGMW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=C1O)C(=O)/C=C/N(C)C)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , also referred to as 4-(N,N-dimethylamino)cinnamoyl-CoA , has garnered attention in recent research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Formula : C₃₂H₄₇N₈O₁₇P₃S
  • Molecular Weight : 940.745 g/mol
  • CAS Number : 1056165-71-9

Structural Characteristics

The compound features a complex structure characterized by a benzo[c]chromen backbone modified with a dimethylamino prop-2-enoyl moiety. This structural configuration is critical for its biological activity.

Research indicates that this compound operates primarily through the inhibition of specific enzymes involved in metabolic pathways. It has been shown to convert unsaturated trans-2-enoyl-CoA species into corresponding hydroxyacyl-CoA species via hydration reactions. This enzymatic activity is crucial for fatty acid metabolism and energy production in cells .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and HT-29 colorectal carcinoma cells. The half-maximal inhibitory concentration (IC50) values indicate potent antiproliferative activity, with values ranging from 0.2 to 1.7 µM in some derivatives .
  • Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated effective inhibition comparable to standard drugs like donepezil .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of the compound, suggesting it may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokine production.

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerMCF-70.55 - 1.20
AnticancerHT-290.20 - 1.70
Cholinesterase InhibitionAChE13.62 - 33.00
Anti-inflammatoryCytokine ModulationN/A

Notable Research Findings

  • A study conducted on various synthesized analogs indicated that derivatives of this compound showed enhanced anticancer activity compared to traditional chemotherapeutics like doxorubicin .
  • Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression and inflammation, indicating potential therapeutic applications .

Toxicology and Safety Profile

While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound for therapeutic use. Current data suggest moderate toxicity levels; however, further studies are required to establish a clear understanding.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of benzochromenes can inhibit cancer cell proliferation. For example, compounds similar to 2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • The compound may also possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is particularly noteworthy .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • A recent study demonstrated that a related benzochromene derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis and disrupting mitochondrial function .
  • Neuroprotective Research :
    • Research conducted on models of neurodegeneration showed that compounds with similar structures to this compound could reduce markers of inflammation and oxidative stress in neuronal cells .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogs based on core structure, substituents, and molecular properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydro-benzo[c]chromen-6-one 2-[(2E)-3-(dimethylamino)prop-2-enoyl], 3-hydroxy, 4-methyl C₂₀H₂₃NO₄ 341.40 High lipophilicity; potential pH-dependent solubility due to dimethylamino group
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one Chromen-2-one 6-bromo, 3-(dimethylamino acryloyl) C₁₅H₁₃BrN₂O₃ 349.18 Bromine enhances electrophilicity; used in heterocyclic drug discovery
2-Ethyl-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one Tetrahydro-benzo[c]chromen-6-one 2-ethyl, 3-propoxy C₁₉H₂₄O₃ 300.39 Ethyl/propoxy groups increase hydrophobicity; limited solubility in aqueous media
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one Chromen-2-one 6-(dimethylamino acryloyl), 7-hydroxy, 4,8-dimethyl C₁₆H₁₇NO₄ 287.31 Methyl groups enhance steric hindrance; moderate solubility in organic solvents

Research Findings and Implications

Crystallographic Data

  • Structural determination of similar compounds (e.g., ) relies on SHELXL for refinement, providing precise bond lengths and angles critical for structure-activity relationship (SAR) studies .

Pharmacological Potential

  • While direct biological data for the target compound is unavailable, analogs with dimethylamino acryloyl groups (e.g., ) show activity against bacterial pathogens and cancer cell lines, suggesting comparable targets .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use fume hoods for synthesis/purification steps due to potential irritancy (dimethylamino groups). Refer to SDS guidelines for spill management (neutralize with dilute acetic acid) and emergency exposure protocols (e.g., eye irrigation with saline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.